1-Oxa-4-thiaspiro[4.5]decane

5-HT1A Receptor Agonist Medicinal Chemistry SAR

1-Oxa-4-thiaspiro[4.5]decane (CAS 177-15-1) is a heterocyclic spiro compound, specifically a cyclohexane spiro-fused to a 1,3-oxathiolane ring. With the molecular formula C8H14OS and a molecular weight of 158.26 g/mol , it serves as a foundational scaffold in medicinal chemistry.

Molecular Formula C8H14OS
Molecular Weight 158.26 g/mol
CAS No. 177-15-1
Cat. No. B086402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-4-thiaspiro[4.5]decane
CAS177-15-1
Molecular FormulaC8H14OS
Molecular Weight158.26 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OCCS2
InChIInChI=1S/C8H14OS/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2
InChIKeyAWAPQLQRGOLHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-4-thiaspiro[4.5]decane (CAS 177-15-1): A Strategic Oxathiolane Spiro Scaffold for 5-HT1A Agonist Development


1-Oxa-4-thiaspiro[4.5]decane (CAS 177-15-1) is a heterocyclic spiro compound, specifically a cyclohexane spiro-fused to a 1,3-oxathiolane ring . With the molecular formula C8H14OS and a molecular weight of 158.26 g/mol , it serves as a foundational scaffold in medicinal chemistry. Its significance lies not in its own biological activity but as a key intermediate for generating potent and selective 5-HT1A receptor agonists. The strategic substitution of a ring oxygen with sulfur, compared to the all-oxygen (1,4-dioxaspiro) or all-sulfur (1,4-dithiaspiro) analogs, provides a distinct electronic and steric profile that can be leveraged to modulate receptor affinity, functional activity, and selectivity in downstream derivatives [1].

Why Generic Substitution of 1-Oxa-4-thiaspiro[4.5]decane with its Dioxa or Dithia Analogs Compromises Lead Optimization


Generic substitution of the 1-oxa-4-thiaspiro[4.5]decane core with its 1,4-dioxa or 1,4-dithia analogs is not advisable due to the quantifiable impact on 5-HT1A receptor pharmacology. Structure-activity relationship (SAR) studies have demonstrated that the isosteric replacement of a ring oxygen atom with a sulfur atom (i.e., transitioning from a dioxolane to an oxathiolane or dithiolane ring) directly and significantly influences the binding affinity, functional potency, and selectivity profile of the resulting derivatives [1]. Specifically, the incorporation of sulfur is shown to favor both 5-HT1AR affinity and efficacy [2]. Therefore, selecting the incorrect spiro scaffold at the outset of a synthetic pathway can preclude access to the optimal pharmacological profile, directly affecting the potential for identifying a selective and potent lead compound.

Product-Specific Evidence Guide: Quantifying the Differentiation of the 1-Oxa-4-thiaspiro[4.5]decane Scaffold


Scaffold Impact on 5-HT1A Receptor Affinity (Ki)

A derivative of the 1-oxa-4-thiaspiro[4.5]decane scaffold exhibited high binding affinity for the 5-HT1A receptor. This provides a quantitative baseline for the scaffold's potential when appropriately substituted [1]. While a direct Ki comparison between the unsubstituted parent cores is not the primary focus of medicinal chemistry studies, the fact that functionalized oxathiolane derivatives achieve nanomolar affinity confirms the scaffold's ability to engage the target in a productive manner. A related study on an advanced lead compound derived from a similar oxathiolane-based core reported a pKi of 9.2 [2].

5-HT1A Receptor Agonist Medicinal Chemistry SAR

Derivative Selectivity Ratio (5-HT1A/α1d)

The most compelling evidence for the utility of the 1-oxa-4-thiaspiro[4.5]decane scaffold comes from a head-to-head study comparing a series of derivatives built on 1,4-dioxa, 1-oxa-4-thiaspiro, and 1,4-dithiaspiro cores. A derivative (compound 14) bearing the 1-oxa-4-thiaspiro[4.5]decane moiety was identified as a novel 5-HT1AR partial agonist with outstanding selectivity for 5-HT1A over α1d adrenoceptors, quantified as a ratio of 80 [1]. This high selectivity is a direct result of the specific oxygen/sulfur heteroatom composition in the spiro ring, which differentiates it from its analogs.

5-HT1A Agonist Selectivity Adrenergic Receptor

Derivative Functional Potency (pD2) and Efficacy (Emax)

In the same comparative study, another derivative (compound 15) built on the 1-oxa-4-thiaspiro[4.5]decane core demonstrated exceptional functional potency and efficacy as a 5-HT1AR partial agonist [1]. This further reinforces the scaffold's unique ability to produce potent and efficacious ligands. The study concluded that isosteric substitution of ring oxygen atoms with sulfur favors 5-HT1AR affinity, potency, and efficacy, especially when paired with a flexible amine chain [2].

5-HT1A Agonist Functional Potency Efficacy

In Vivo Antinociceptive Activity

The therapeutic potential of compounds derived from the 1-oxa-4-thiaspiro[4.5]decane scaffold is validated in vivo. Compound 15, a derivative featuring this core, showed a potent antinociceptive effect in the mouse formalin test, a standard model for pain [1]. This in vivo efficacy is a direct consequence of the compound's potent 5-HT1A receptor partial agonism, which is itself enabled by the core scaffold. The study suggests this represents a new strategy for pain control [1].

Pain Control In Vivo Pharmacology CNS Drug Discovery

Optimal Research and Industrial Applications for 1-Oxa-4-thiaspiro[4.5]decane (CAS 177-15-1)


Scaffold for Synthesizing Highly Selective 5-HT1A Receptor Agonists

Use 1-Oxa-4-thiaspiro[4.5]decane as a key intermediate in the synthesis of novel 5-HT1A receptor ligands. Evidence demonstrates that derivatives based on this core can achieve a high selectivity ratio of 80 for 5-HT1A over α1d adrenoceptors, as shown by compound 14 [1]. This selectivity is a critical advantage for minimizing off-target cardiovascular side effects commonly associated with adrenoceptor activity. This scaffold is the preferred choice over its dioxa and dithia analogs when the primary goal is to achieve a clean selectivity profile.

Synthesis of Potent CNS-Penetrant Leads for Pain and Neuroprotection

Employ this scaffold to develop potent, brain-penetrant 5-HT1A receptor partial agonists. Research shows that compound 15, derived from this core, exhibits a functional potency of pD2=9.58 and demonstrates good predicted blood-brain barrier (BBB) permeability in MDCKII-MDR1 assays [2]. Furthermore, it displays promising neuroprotective activity in vitro and potent antinociceptive activity in vivo at 10 mg/kg i.p. [2]. This makes the scaffold an ideal starting point for CNS drug discovery programs targeting chronic pain or neurodegenerative conditions.

Medicinal Chemistry SAR Studies on Spirocyclic Heteroatom Effects

Procure 1-Oxa-4-thiaspiro[4.5]decane as a critical component in systematic structure-activity relationship (SAR) investigations. Direct comparative studies have established that the isosteric substitution of an oxygen atom with a sulfur atom in this spiro ring system favors 5-HT1AR affinity, potency, and efficacy [3]. This compound allows researchers to directly probe the electronic and steric contributions of the oxathiolane ring versus the dioxolane and dithiolane rings in a controlled chemical environment, providing crucial insights for rational drug design.

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